![molecular formula C16H16N2OS B5803934 N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide
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Overview
Description
N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide, also known as ECTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECTB is a thioamide derivative that has been synthesized through various methods and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide may exert its anticancer activity by inducing apoptosis through the activation of caspases and the release of cytochrome c. N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the NF-κB signaling pathway, which is known to play a crucial role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are known to play a crucial role in the development of various diseases. N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Advantages and Limitations for Lab Experiments
N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown significant activity in various biological assays. However, the limitations of N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide include its low solubility in water, which may affect its bioavailability and limit its use in in vivo studies. Additionally, the lack of information on its toxicity and pharmacokinetics may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide. One area of research could focus on improving the solubility and bioavailability of N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide to enhance its potential therapeutic applications. Another area of research could focus on the development of N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide derivatives with improved activity and selectivity. Additionally, research could focus on the potential use of N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.
Synthesis Methods
N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide can be synthesized through various methods, including the reaction of 4-ethylphenylamine with carbon disulfide and chloroform, followed by reaction with benzoyl chloride. Another method involves the reaction of 4-ethylphenylamine with carbon disulfide and benzoyl chloride in the presence of sodium hydroxide. The yield of N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide synthesized through these methods ranges from 50-80%.
Scientific Research Applications
N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide has been studied extensively for its potential therapeutic applications. It has shown significant anti-inflammatory, antioxidant, and anticancer activities in various biological assays. N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-8-10-14(11-9-12)17-16(20)18-15(19)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFPMZXEODDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethylphenyl)carbamothioyl]benzamide |
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